Octylphosphonic dichloride

Description

The exact mass of the compound Octylphosphonic dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octylphosphonic dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octylphosphonic dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

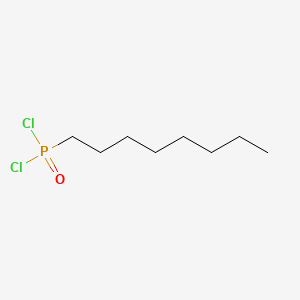

Structure

3D Structure

Properties

IUPAC Name |

1-dichlorophosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCRCDXILKTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184928 | |

| Record name | Octylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-94-1 | |

| Record name | P-Octylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Physicochemical and Spectroscopic Profile

An In-Depth Technical Guide to the Chemical Properties of Octylphosphonic Dichloride

This guide provides a comprehensive technical overview of octylphosphonic dichloride (OPDC), a highly reactive organophosphorus compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis, reactivity, and safe handling of OPDC. The content is structured to deliver not just data, but also field-proven insights into its practical application and the causality behind experimental choices.

Octylphosphonic dichloride is a pivotal intermediate in organophosphorus chemistry, primarily utilized for introducing the octylphosphonyl group into various molecular scaffolds. Its high reactivity stems from the two phosphorus-chlorine bonds, which are susceptible to nucleophilic attack.

Chemical Identity and Properties

A summary of the fundamental properties of OPDC is presented below. These values are critical for experimental design, particularly for purification and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 3095-94-1 | [1][2][3] |

| Molecular Formula | C₈H₁₇Cl₂OP | [1][2][3] |

| Molecular Weight | 231.10 g/mol | [1][2][3] |

| Appearance | Clear, colorless to yellow liquid | [4] |

| Boiling Point | 95-99 °C @ 2.7-3.0 Torr; 143-145 °C @ 12 mmHg | [2] |

| Density | 1.118 g/cm³ at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4665 | [2] |

| Solubility | Reacts vigorously with water; Soluble in ethers and other aprotic organic solvents. | [2][5] |

| Canonical SMILES | CCCCCCCCP(=O)(Cl)Cl | [1] |

| InChIKey | RTHCRCDXILKTCY-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

The structural elucidation of OPDC and the monitoring of its reactions rely heavily on spectroscopic methods. The expected spectral characteristics are as follows:

-

³¹P Nuclear Magnetic Resonance (NMR): This is the most definitive technique for characterizing organophosphorus compounds. For phosphonic dichlorides, the ³¹P nucleus is significantly deshielded. The chemical shift for OPDC is expected in the range of +30 to +45 ppm (relative to 85% H₃PO₄), a characteristic region for R-P(O)Cl₂ structures.[6][7] This distinct shift allows for straightforward monitoring of its conversion from starting materials (e.g., phosphonates) or to products (e.g., phosphonate esters).

-

¹H NMR: The proton NMR spectrum will be dominated by the signals from the n-octyl chain. One would expect a triplet corresponding to the terminal methyl group (CH₃) around 0.9 ppm, a complex multiplet for the six methylene groups (-(CH₂)₆-) between approximately 1.2-1.8 ppm, and a distinct multiplet for the methylene group alpha to the phosphorus atom (-CH₂-P) further downfield, likely in the 2.0-2.5 ppm range, showing coupling to the phosphorus nucleus.

-

¹³C NMR: The carbon spectrum will show eight distinct signals for the octyl chain. The carbon alpha to the phosphorus atom will appear as a doublet due to ¹J-coupling with the phosphorus nucleus, a key diagnostic feature.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include:

-

P=O Stretch: A strong, sharp absorption band is expected between 1250 and 1300 cm⁻¹ .[9] The exact position is influenced by the electronegativity of the attached chlorine atoms.

-

P-Cl Stretch: Two distinct stretching vibrations are anticipated in the 490-580 cm⁻¹ region.[10]

-

C-H Stretches: Strong absorptions from the octyl chain will be visible in the 2850-2960 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak [M]⁺ at m/z 230, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks).[11] Common fragmentation pathways would involve the loss of chlorine atoms (Cl•), HCl, and fragmentation of the octyl chain.[12]

Synthesis of Octylphosphonic Dichloride

Phosphonic dichlorides are typically synthesized by chlorinating the corresponding phosphonic acids or their dialkyl esters. The choice of chlorinating agent is critical and depends on the scale of the reaction and the nature of the substrate.

Common Synthetic Strategies

-

From Dialkyl Octylphosphonates: This is a widely used laboratory-scale method. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.[5]

-

From Octylphosphonic Acid: Direct chlorination of the phosphonic acid can be achieved using reagents like oxalyl chloride with a catalytic amount of DMF.[13] This method is efficient and avoids the high temperatures sometimes required with thionyl chloride.

The following diagram illustrates a common synthetic workflow starting from a dialkyl phosphonate.

Caption: General workflow for the synthesis of OPDC.

Protocol: Synthesis via Chlorination of Diethyl Octylphosphonate

This protocol describes a robust method using thionyl chloride, which is advantageous due to the formation of volatile byproducts.

Trustworthiness: This protocol is self-validating as the progress can be monitored by ³¹P NMR, observing the disappearance of the starting phosphonate signal and the appearance of the product signal in its characteristic downfield region.

Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. The entire system must be maintained under an inert atmosphere to prevent hydrolysis.

-

Reagents: Diethyl octylphosphonate (1.0 eq) is charged into the flask. Thionyl chloride (SOCl₂) (2.2 eq) is added to the dropping funnel. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq) is often added to the flask to accelerate the reaction.

-

Reaction: The thionyl chloride is added dropwise to the stirred phosphonate at room temperature. Causality Insight: The dropwise addition controls the initial exothermic reaction and the rate of gas evolution (SO₂ and HCl).

-

Heating: After the addition is complete, the reaction mixture is heated to reflux (typically 70-80 °C) and maintained for 2-4 hours. The reaction is monitored for completion by taking aliquots for ³¹P NMR analysis.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and volatile byproducts are removed under reduced pressure (vacuum distillation). Expertise Insight: It is crucial to ensure complete removal of SOCl₂, as any residual reagent can interfere with subsequent reactions.

-

Purification: The crude octylphosphonic dichloride is then purified by vacuum distillation to yield a clear liquid.

Chemical Reactivity and Key Transformations

The synthetic utility of OPDC is defined by the high reactivity of its P-Cl bonds toward nucleophiles.

Hydrolysis

OPDC reacts vigorously and exothermically with water and other protic species (e.g., alcohols, atmospheric moisture).[2] This is its most significant decomposition pathway. The reaction produces octylphosphonic acid and hydrochloric acid, making the compound highly corrosive and requiring stringent anhydrous handling conditions.[14]

Mechanism: The reaction proceeds via nucleophilic attack of water on the electrophilic phosphorus center, followed by the elimination of HCl. This occurs twice to replace both chlorine atoms.

Esterification and Amidation

The reaction with alcohols or amines is the primary application of OPDC, leading to the formation of phosphonate esters and phosphonamidates, respectively.

-

Esterification: Reacting OPDC with two equivalents of an alcohol (R'-OH) yields the corresponding dialkyl octylphosphonate. This reaction must be carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger for the HCl generated.[5][15] The base prevents the protonation of the alcohol and catalyzes the reaction.

-

Amidation: Similarly, reaction with primary or secondary amines yields phosphonamidates, which are important in medicinal chemistry and as ligands.

Caption: Key reactive pathways of octylphosphonic dichloride.

Protocol: Synthesis of Di(n-propyl) Octylphosphonate

This protocol illustrates the conversion of OPDC into a stable phosphonate ester.

Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), a solution of n-propanol (2.1 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether is prepared in a flask and cooled to 0 °C in an ice bath.

-

Addition: Octylphosphonic dichloride (1.0 eq), dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the cooled alcohol/amine solution with vigorous stirring. Causality Insight: Maintaining a low temperature is critical to control the exothermic reaction. The triethylamine immediately neutralizes the HCl formed, precipitating as triethylammonium chloride (Et₃N·HCl).

-

Reaction: After the addition, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure completion.

-

Workup: The precipitated triethylammonium chloride is removed by filtration. The filtrate is then washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove any remaining impurities.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. The resulting crude ester can be further purified by column chromatography or vacuum distillation.

Safety, Handling, and Applications

Hazard and Safety Profile

OPDC is a corrosive and moisture-sensitive chemical. Strict adherence to safety protocols is mandatory.

| Hazard Type | GHS Classification and Statement | Reference(s) |

| Skin Corrosion | Category 1B: H314 - Causes severe skin burns and eye damage. | [2][16] |

| Eye Damage | Category 1: H318 - Causes serious eye damage. | |

| General Safety | UN 3265, Hazard Class 8, Packing Group II | [2] |

| Precautionary | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405 | [2][16] |

Handling and Storage Protocols

-

Handling: Always handle octylphosphonic dichloride inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[16][17] An emergency eyewash and safety shower must be readily accessible.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.[18] The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as bases, oxidizing agents, and water.

Primary Applications

The primary utility of OPDC is as a precursor for synthesizing various octylphosphonates. These derivatives have applications in:

-

Surface Modification: Octylphosphonic acid, derived from the hydrolysis of OPDC, is used to form self-assembled monolayers (SAMs) on metal oxide surfaces, such as alumina, titania, and apatite, to alter their surface properties (e.g., hydrophobicity).[3]

-

Synthesis of Extractants: Functionalized octylphosphonates are investigated as extractants in liquid-liquid extraction processes for metal ion separation.

-

Precursors for Biologically Active Molecules: The phosphonate moiety is a known phosphate mimic, and derivatives are explored in drug discovery.

Conclusion

Octylphosphonic dichloride is a valuable yet challenging chemical intermediate. Its high reactivity, while synthetically useful, necessitates rigorous handling and anhydrous conditions. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures—particularly its characteristic ³¹P NMR chemical shift—is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical protocols required for professionals working with this versatile organophosphorus compound.

References

-

P-Octylphosphonic dichloride. CAS Common Chemistry. [Link]

-

Methylphosphonyl dichloride. Wikipedia. [Link]

-

Kaboudin, B., & Sorbi, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

-

Grabiak, R. C., Miles, J. A., & Schwenzer, G. M. (1980). SYNTHESIS OF PHOSPHONIC DICHLORIDES AND CORRELATION OF THEIR P-31 CHEMICAL SHIFTS. Phosphorus and Sulfur and the Related Elements, 9(2), 197-202. [Link]

-

Grabiak, R. C., Miles, J. A., & Schwenzer, G. M. (1980). SYNTHESIS OF PHOSPHONIC DICHLORIDES AND CORRELATION OF THEIR P-31 CHEMICAL SHIFTS. Taylor & Francis Online. [Link]

-

Dichlorination of acid sensitive phosphonic acid ester. Reddit. (2024). [Link]

-

Octylphosphonic acid. PubChem. [Link]

-

Agarwal, K. L., & Riftina, F. (1983). Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. Nucleic Acids Research, 11(16), 5739–5752. [Link]

-

Agarwal, K. L., & Riftina, F. (1983). Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. PubMed. [Link]

-

Phosphonic dichloride, phenyl-. NIST WebBook. [Link]

-

Keglevich, G., & Szekrényi, A. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(22), 4093. [Link]

- Method for preparing n-octylphosphonic acid.

-

[1-(METHOXY-METHYL-CARBAMOYL)-ETHYL]-PHOSPHONIC ACID BIS-(2,2,2-TRIFLUORO-ETHYL) ESTER. Organic Syntheses. [Link]

-

Phenylphosphonic dichloride. PubChem. [Link]

-

Octylphosphonic acid. MassBank. [Link]

-

C-13 NMR Spectrum. University of Alberta. [Link]

-

Rogers, R. S. (1992). A general synthesis of phosphonic acid dichlorides using oxalyl chloride and DMF catalysis. Tetrahedron Letters, 33(49), 7473-7476. [Link]

-

DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Organic Syntheses. [Link]

-

D'Agostino, P. A., & Hancock, J. R. (2000). Electrospray Mass Spectrometry of Chemical Warfare Agents, Degradation Products and Related Compounds. DTIC. [Link]

-

Methylphosphonyl dichloride. NIST WebBook. [Link]

-

Tukacs, J. M., et al. (2015). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Royal Society of Chemistry. [Link]

-

Thissen, P., et al. (2012). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. ResearchGate. [Link]

-

OCTYLPHOSPHINIC-ACID - Optional[31P NMR]. SpectraBase. [Link]

- Process for making methylphosphonic dichloride.

-

How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. echemi.com [echemi.com]

- 3. 1-Octylphosphonic dichloride, 97% | Fisher Scientific [fishersci.ca]

- 4. 1-Octylphosphonic dichloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. acadiau.ca [acadiau.ca]

- 9. researchgate.net [researchgate.net]

- 10. Phosphonic dichloride, phenyl- [webbook.nist.gov]

- 11. Methylphosphonyl dichloride [webbook.nist.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. A general synthesis of phosphonic acid dichlorides using oxalyl chloride and DMF catalysis - Lookchem [lookchem.com]

- 14. Phenylphosphonic dichloride | C6H5Cl2PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Octylphosphonic Dichloride: Synthesis, Reactivity, and Applications in Advanced Pharmaceutical Development

Introduction: Octylphosphonic dichloride (CAS No. 3095-94-1), a highly reactive organophosphorus compound, serves as a critical building block in the synthesis of a diverse array of molecules with significant applications in materials science and, most notably, in the pharmaceutical industry. Its bifunctional nature, featuring a hydrophobic octyl chain and a reactive dichlorophosphoryl group, allows for its use as a versatile precursor for creating tailored phosphonate derivatives. These derivatives are increasingly integral to the development of advanced drug delivery systems and as bioisosteric analogues of phosphates in therapeutic agents. This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of octylphosphonic dichloride, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of octylphosphonic dichloride is paramount for its safe and effective handling and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 3095-94-1 | |

| Molecular Formula | C₈H₁₇Cl₂OP | |

| Molecular Weight | 231.10 g/mol | |

| Appearance | Clear, colorless to yellow liquid | |

| Boiling Point | 95-99 °C @ 2.7-3.0 Torr; 143-145 °C @ 12 mmHg | |

| Density | 1.118 g/cm³ | |

| Refractive Index | 1.4635-1.4685 @ 20 °C | |

| Solubility | Reacts with water and alcohols. Soluble in many aprotic organic solvents. | |

| Key Synonyms | n-Octylphosphonic dichloride, Dichloro(octyl)phosphine oxide, Octylphosphonyl dichloride |

Synthesis of Octylphosphonic Dichloride: Pathways and Protocols

The synthesis of octylphosphonic dichloride can be approached through several strategic pathways. The choice of method often depends on the available starting materials, scale, and desired purity. Two primary and well-established routes are detailed below.

The Clay-Kinnear-Perren Reaction: A Direct Approach

The Clay-Kinnear-Perren reaction provides a direct method for the formation of alkylphosphonyl dichlorides from alkyl chlorides. This reaction proceeds through the formation of an alkyltrichlorophosphonium salt intermediate, which is subsequently hydrolyzed to the desired product.

Conceptual Workflow of the Clay-Kinnear-Perren Reaction

Caption: Clay-Kinnear-Perren reaction pathway for octylphosphonic dichloride synthesis.

Experimental Protocol: Synthesis via the Clay-Kinnear-Perren Reaction

-

Materials:

-

1-Chlorooctane

-

Phosphorus trichloride (PCl₃)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Crushed ice/water

-

Concentrated hydrochloric acid (for workup, if necessary)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum trichloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride to the stirred suspension.

-

From the dropping funnel, add 1-chlorooctane dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by ³¹P NMR).

-

Cool the reaction mixture to -20 °C in a dry ice/acetone bath.

-

For the hydrolysis step, cautiously and with vigorous stirring, add crushed ice or cold water dropwise to the reaction mixture, ensuring the temperature remains low to control the exothermic reaction. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure octylphosphonic dichloride.

-

The Michaelis-Arbuzov and Subsequent Chlorination Route

An alternative and often high-yielding route involves the initial formation of a diethyl octylphosphonate via the Michaelis-Arbuzov reaction, followed by chlorination to the dichloride.

Workflow for the Michaelis-Arbuzov and Chlorination Route

Caption: Synthesis of octylphosphonic dichloride via phosphonate ester formation and subsequent chlorination.

Experimental Protocol: Michaelis-Arbuzov Reaction and Chlorination

-

Part A: Synthesis of Diethyl Octylphosphonate

-

In a round-bottom flask equipped with a reflux condenser, combine 1-bromooctane and a slight excess of triethyl phosphite.

-

Heat the mixture to reflux (typically 150-160 °C) for several hours. The reaction progress can be monitored by the cessation of ethyl bromide distillation.

-

After cooling, remove the excess triethyl phosphite by vacuum distillation. The remaining crude diethyl octylphosphonate is often of sufficient purity for the next step, or it can be further purified by vacuum distillation.

-

-

Part B: Conversion to Octylphosphonic Dichloride

-

In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place the crude diethyl octylphosphonate.

-

Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of pyridine.

-

Heat the mixture to reflux until the reaction is complete (evolution of gas ceases). The reaction can be monitored by ³¹P NMR, observing the shift from the phosphonate to the phosphonic dichloride region.

-

After cooling, carefully remove the excess thionyl chloride by distillation at atmospheric pressure, followed by vacuum distillation to isolate the pure octylphosphonic dichloride.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of octylphosphonic dichloride is dominated by the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, facilitating a wide range of substitution reactions.

Hydrolysis

Octylphosphonic dichloride reacts vigorously with water to form octylphosphonic acid and hydrochloric acid. This reaction is highly exothermic and should be carefully controlled.

Mechanism of Hydrolysis: The hydrolysis proceeds via a stepwise nucleophilic substitution. The first water molecule attacks the phosphorus center, leading to the formation of a tetrahedral intermediate which then eliminates a chloride ion. This process is repeated with a second water molecule to yield the final phosphonic acid.

Esterification

Reaction with alcohols in the presence of a base (to scavenge the HCl byproduct) yields phosphonate esters. This is a fundamental transformation for creating a variety of functionalized phosphonates.

Mechanism of Esterification with an Alcohol

Caption: Stepwise esterification of octylphosphonic dichloride with an alcohol (R'OH).

Experimental Protocol: Synthesis of Diethyl Octylphosphonate from the Dichloride

-

Materials:

-

Octylphosphonic dichloride

-

Anhydrous ethanol

-

Anhydrous triethylamine or pyridine

-

Anhydrous diethyl ether or dichloromethane

-

-

Procedure:

-

Dissolve octylphosphonic dichloride in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of anhydrous ethanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in the same solvent.

-

Add the ethanol/triethylamine solution dropwise to the stirred solution of octylphosphonic dichloride, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

The triethylamine hydrochloride salt will precipitate. Filter the salt and wash it with the solvent.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of octylphosphonic dichloride.

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing organophosphorus compounds. Alkylphosphonic dichlorides typically exhibit a singlet in the ³¹P NMR spectrum in the range of δ = +40 to +50 ppm (referenced to 85% H₃PO₄). The exact chemical shift can be influenced by the solvent and concentration.

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the octyl alkyl chain.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O stretch is expected in the region of 1250-1300 cm⁻¹ . Absorptions for P-Cl bonds are typically found in the 450-600 cm⁻¹ range.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product. Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Applications in Drug Development and Research

The unique structure of octylphosphonic dichloride makes it a valuable precursor for molecules used in pharmaceutical research and development. The resulting octylphosphonate derivatives offer a combination of lipophilicity from the octyl chain and functionality from the phosphonate group.

Bioisosteres in Antiviral Drug Design

Phosphonates are stable isosteres of phosphates and are incorporated into nucleoside and nucleotide analogues to inhibit viral polymerases. The phosphonate moiety is resistant to enzymatic cleavage by phosphatases, which can improve the metabolic stability and pharmacokinetic profile of a drug. While shorter alkyl chains are more common in direct antiviral agents, the principles of phosphonate chemistry are central to this field, and octylphosphonic dichloride can be used to synthesize long-chain phosphonate prodrugs. These prodrugs can enhance cell membrane permeability.

Advanced Drug Delivery Systems

The amphiphilic nature of octylphosphonic acid (the hydrolysis product) and its derivatives makes them excellent candidates for modifying the surfaces of drug delivery systems.

-

Liposome and Nanoparticle Functionalization: Octylphosphonic acid can be anchored onto the surface of metal oxide nanoparticles (e.g., iron oxide, zirconia) to create a hydrophobic outer layer. This modification can improve the encapsulation of lipophilic drugs and alter the biodistribution of the nanoparticles. Similarly, long-chain phosphonates can be incorporated into the lipid bilayer of liposomes to modify their stability, drug-loading capacity, and interaction with biological membranes. The surface modification of these nanocarriers is a key strategy for achieving targeted drug delivery and controlled release.

Logical Relationship in Drug Delivery Application

Caption: From precursor to application in advanced drug delivery systems.

Safety, Handling, and Storage

Octylphosphonic dichloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

-

Handling: Use only under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. All glassware and solvents must be scrupulously dried before use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as alcohols, bases, and oxidizing agents.

-

Spill and Waste Disposal: Small spills can be absorbed onto an inert material (e.g., vermiculite or sand) and then cautiously quenched with a large excess of a basic solution (e.g., sodium bicarbonate). Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Octylphosphonic dichloride is a potent and versatile chemical intermediate with significant relevance to modern pharmaceutical sciences. Its ability to serve as a precursor to a wide range of octylphosphonate derivatives makes it an invaluable tool for researchers developing novel antiviral agents and sophisticated drug delivery platforms. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner. As the fields of targeted therapy and nanomedicine continue to advance, the importance of such well-defined molecular building blocks will undoubtedly continue to grow.

References

-

Hostetler, K. Y., Beadle, J. R., & Kern, E. R. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84–A98. [Link]

- Diatkina, N. B., Ias'ko, M. V., Arzumanov, A. A., Kraevskiĭ, A. A., Semchenko, F. M., Eremin, O. G., & Martynov, B. I. (1992). [Synthesis of nucleoside 5'-fluoroalkylphosphonate--compounds with potential antiviral properties]. *Bio

Octylphosphonic dichloride molecular weight and formula

An In-depth Technical Guide to Octylphosphonic Dichloride: Properties, Synthesis, and Handling for Advanced Research Applications

Abstract

Octylphosphonic dichloride (OPD) is a highly reactive organophosphorus compound that serves as a critical building block in organic synthesis and a potent agent for surface modification. Its bifunctional nature, combining a hydrolytically unstable dichlorophosphoryl group with a stable, hydrophobic octyl chain, makes it invaluable for applications ranging from the synthesis of novel phosphonate derivatives to the functionalization of inorganic materials. This guide provides a comprehensive overview of its core physicochemical properties, including its definitive molecular weight and formula, and offers expert insights into its synthesis, reactivity, handling protocols, and key applications for researchers in materials science and drug development.

Introduction to a Versatile Reagent

Octylphosphonic dichloride, systematically named P-octylphosphonic dichloride, belongs to the class of phosphonic dihalides. These reagents are characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and an organic substituent—in this case, an eight-carbon alkyl chain. The high reactivity of the phosphorus-chlorine (P-Cl) bonds makes OPD an excellent electrophile, readily undergoing nucleophilic substitution.

This reactivity is the cornerstone of its utility. For drug development professionals, OPD can be a precursor for synthesizing complex phosphonate esters and amides, which are often explored as enzyme inhibitors or prodrugs. For materials scientists, the octyl chain provides a nonpolar tail for creating hydrophobic, self-assembled monolayers (SAMs) on hydroxyl-rich surfaces, such as metal oxides and ceramics, fundamentally altering their surface energy and wetting characteristics.

Core Physicochemical Properties

Precise knowledge of a reagent's properties is fundamental to its effective and safe use in any experimental context. The identity and characteristics of octylphosphonic dichloride are well-defined.

The molecular formula of octylphosphonic dichloride is C8H17Cl2OP [1][2][3]. Based on this composition, its molecular weight is 231.10 g/mol [1][2][3]. A summary of its essential properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H17Cl2OP | [1][2] |

| Molecular Weight | 231.10 g/mol | [1][2] |

| CAS Number | 3095-94-1 | [1][4] |

| Appearance | Colorless to light yellow liquid | - |

| Density | 1.118 g/cm³ | [1] |

| Boiling Point | 95-99 °C @ 2.7-3.0 Torr143-145 °C @ 12 Torr | [1] |

| Canonical SMILES | O=P(Cl)(Cl)CCCCCCCC | [2] |

| InChIKey | RTHCRCDXILKTCY-UHFFFAOYSA-N | [2] |

| Water Solubility | Reacts with water | [1] |

A critical characteristic is its high sensitivity to moisture. The P-Cl bonds are readily hydrolyzed by water to form octylphosphonic acid and hydrochloric acid. This reactivity dictates the stringent anhydrous conditions required for its storage and handling.

Synthesis and Chemical Reactivity

General Synthesis Pathway

Octylphosphonic dichloride is typically synthesized via the chlorination of its corresponding phosphonic acid. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. The reaction proceeds by converting the hydroxyl groups of the phosphonic acid into chlorosulfite leaving groups, which then decompose to yield the desired phosphonic dichloride, sulfur dioxide, and hydrochloric acid.

The choice of thionyl chloride is strategic; the byproducts (SO₂ and HCl) are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal from the reaction mixture.

Caption: Generalized synthesis of Octylphosphonic Dichloride.

Key Reactions for Application

The synthetic utility of OPD stems from the sequential or simultaneous substitution of its two chlorine atoms by nucleophiles.

-

Esterification: Reaction with alcohols (ROH) in the presence of a non-nucleophilic base (e.g., triethylamine) yields phosphonate esters. This is a cornerstone reaction for creating phosphonate-based molecules.

-

Amidation: Reaction with primary or secondary amines (R₂NH) produces phosphonamidates.

-

Surface Grafting: The reaction with surface hydroxyl groups (-OH) on substrates like silica, titania, or hydroxyapatite forms a stable, covalent P-O-Substrate bond, anchoring the octyl chain to the surface.

Experimental Protocols & Methodologies

Mandatory Protocol: Safe Handling and Storage

The high reactivity and corrosive nature of OPD demand rigorous adherence to safety protocols. All manipulations must be designed to prevent contact with moisture and skin.

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. If the OPD fumes upon opening or appears cloudy, it indicates moisture contamination, and the reagent's purity should be questioned before use. A properly handled reagent will remain a clear, non-fuming liquid.

Step-by-Step Handling Protocol:

-

Work Environment: All manipulations must be performed inside a certified chemical fume hood[4][5].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is insufficient; butyl or Viton gloves are recommended), a flame-resistant lab coat, and chemical splash goggles with a full-face shield[5][6].

-

Inert Atmosphere: Use Schlenk line techniques or a glovebox to handle OPD under an inert atmosphere (e.g., argon or nitrogen). This prevents hydrolysis from ambient moisture.

-

Glassware: All glassware must be oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas immediately before use.

-

Reagent Transfer: Use gas-tight syringes or cannulas for transferring the liquid. Never pour OPD in the open air.

-

Storage: Store the reagent in a tightly sealed container (e.g., a Sure/Seal™ bottle) with a Teflon-lined cap. The container should be placed in a secondary container within a cool, dry, and well-ventilated cabinet designated for corrosives, away from incompatible materials[5][6][7].

Example Workflow: Surface Modification of Hydroxyapatite

This protocol details the creation of a hydrophobic octylphosphonate monolayer on a hydroxyapatite (HA) surface, a common biomaterial. The rationale is to use OPD to convert the hydrophilic HA surface into a hydrophobic one.

Caption: Workflow for Hydroxyapatite Surface Modification.

Detailed Methodology:

-

Substrate Preparation:

-

Clean a hydroxyapatite wafer by sonicating sequentially in acetone, ethanol, and deionized water (15 minutes each).

-

Dry the wafer in an oven at 100°C for 2 hours to remove bulk water.

-

Causality: This cleaning process removes organic contaminants and ensures a pristine surface with accessible hydroxyl groups for reaction.

-

-

Reaction Solution Preparation (under inert atmosphere):

-

In a glovebox or using a Schlenk line, prepare a 5 mM solution of octylphosphonic dichloride in anhydrous toluene.

-

Causality: Anhydrous toluene is used as the solvent because it is non-protic and will not react with the OPD, preserving its electrophilic character for the surface reaction.

-

-

Surface Grafting Reaction:

-

Place the cleaned, dry hydroxyapatite wafer into the OPD solution.

-

Seal the reaction vessel and allow it to stand at room temperature for 24 hours.

-

Causality: The terminal hydroxyl groups on the HA surface act as nucleophiles, attacking the phosphorus center of OPD and displacing a chloride ion to form a covalent P-O-HA bond. The long reaction time ensures maximum surface coverage.

-

-

Post-Reaction Rinsing:

-

Remove the wafer from the reaction solution.

-

Rinse it thoroughly by sonicating in fresh anhydrous toluene for 10 minutes. Repeat this step twice.

-

Causality: Rinsing is critical to remove any physisorbed (non-covalently bonded) OPD molecules, ensuring that characterization reflects only the chemically grafted monolayer.

-

-

Drying and Storage:

-

Gently dry the functionalized wafer under a stream of dry nitrogen gas.

-

Store in a desiccator until characterization.

-

-

Validation/Characterization:

-

Measure the static water contact angle. A successful modification will result in a significant increase in hydrophobicity (contact angle > 90°).

-

Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus (P 2p peak) and a high-resolution C 1s spectrum consistent with an alkyl chain.

-

Hazard and Safety Management

Octylphosphonic dichloride is classified as a corrosive substance that causes severe skin burns and eye damage (GHS Hazard H314)[1].

-

Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[4][5]. Remove contaminated clothing while rinsing[5].

-

Inhalation: If vapors are inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help[5][7].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately[5].

-

Spill Management: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Octylphosphonic dichloride is a potent and versatile chemical tool for advanced research. Its well-defined molecular formula (C8H17Cl2OP) and molecular weight (231.10 g/mol ) provide the foundation for its stoichiometric use in complex syntheses. However, its true value is realized through its high reactivity, enabling the construction of novel phosphonate compounds and the precise engineering of material surfaces. The successful application of this reagent is critically dependent on a thorough understanding of its properties and a disciplined approach to its handling, storage, and disposal, as outlined in this guide.

References

-

P-Octylphosphonic dichloride - CAS Common Chemistry. [Link]

-

1-Octylphosphonic dichloride, 97% - Fisher Scientific. [Link]

-

GHS 11 (Rev.11) SDS Word Download CAS: 3095-94-1 Name: Octylphosphonic dichloride - ChemSafetyPRO. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Octylphosphonic dichloride, 97% | Fisher Scientific [fishersci.ca]

- 4. fishersci.pt [fishersci.pt]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3095-94-1 Name: Octylphosphonic dichloride [xixisys.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Octylphosphonic Dichloride

This guide provides a comprehensive overview of the synthesis, purification, and handling of octylphosphonic dichloride (OPDC), a key intermediate in the development of functionalized materials, including self-assembled monolayers (SAMs) and corrosion inhibitors.[1] We will delve into the prevalent synthetic methodologies, emphasizing the chemical principles that govern reaction outcomes and the practical considerations essential for safe and successful execution in a research environment.

Introduction and Strategic Overview

Octylphosphonic dichloride (C₈H₁₇Cl₂OP) is a reactive organophosphorus compound valued for its dichlorophosphoryl group, which serves as a versatile anchor for covalent attachment to various substrates.[2][3] Its synthesis, while conceptually straightforward, presents challenges related to reagent sensitivity, reaction selectivity, and product purification. This document focuses on the most reliable and scalable laboratory method: the aluminum chloride-catalyzed reaction of an octyl halide with phosphorus trichloride, often referred to as a variation of the Clay-Kinnear-Perren reaction.[4][5] An alternative approach via Grignard reagents will also be critically evaluated, highlighting its inherent selectivity challenges.

Physicochemical & Safety Data

A thorough understanding of the materials involved is a prerequisite for safe laboratory practice.

| Property | Octylphosphonic Dichloride | Phosphorus Oxychloride | Aluminum Chloride (Anhydrous) |

| Formula | C₈H₁₇Cl₂OP | POCl₃ | AlCl₃ |

| MW ( g/mol ) | 231.10 | 153.33 | 133.34 |

| Appearance | Colorless to pale yellow liquid | Colorless, fuming liquid | White to yellow powder |

| Boiling Point | 95-99 °C @ 2.7-3.0 Torr[6] | 105.8 °C | 180 °C (sublimes) |

| Key Hazards | Corrosive, reacts violently with water.[6] | Fatal if inhaled, causes severe burns, reacts violently with water.[7][8][9] | Causes severe burns, reacts violently with water. |

Hazard Statement: All reagents and the final product are highly corrosive and moisture-sensitive. All operations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., Nitrogen or Argon) by trained personnel wearing appropriate Personal Protective Equipment (PPE).[10][11]

Primary Synthesis: Aluminum Chloride-Catalyzed Phosphonylation

This method is the preferred route due to its reliability and avoidance of highly reactive organometallic intermediates. The reaction proceeds by activating an alkyl halide with aluminum chloride, which then undergoes electrophilic attack on phosphorus trichloride.

Reaction Mechanism and Rationale

The core of this synthesis is the formation of a carbocation-like intermediate. Aluminum chloride, a potent Lewis acid, coordinates to the halogen of the octyl halide (e.g., 1-chlorooctane), polarizing the C-Cl bond and facilitating its cleavage. The resulting electrophilic species is then attacked by the lone pair of electrons on phosphorus trichloride. A subsequent aqueous workup hydrolyzes the intermediate phosphorus complex to yield the desired phosphonic dichloride.

// Nodes RCl [label="1-Chlorooctane\n(C₈H₁₇Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlCl3 [label="Aluminum Chloride\n(AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; PCl3 [label="Phosphorus Trichloride\n(PCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="[C₈H₁₇]⁺[AlCl₄]⁻\nElectrophilic Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; P_Complex [label="[C₈H₁₇PCl₃]⁺[AlCl₄]⁻\nPhosphonium Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(H₂O)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Octylphosphonic Dichloride\n(C₈H₁₇P(O)Cl₂)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RCl -> Complex [label=" + AlCl₃\n(Lewis Acid Activation)"]; AlCl3 -> Complex; PCl3 -> P_Complex [label="Nucleophilic\nAttack"]; Complex -> P_Complex; P_Complex -> Product [label=" + H₂O\n(Hydrolysis)"]; Workup -> Product;

// Invisible edges for alignment {rank=same; RCl; AlCl3; PCl3;} } .dot Caption: Reaction pathway for the AlCl₃-catalyzed synthesis of OPDC.

Detailed Experimental Protocol

Safety First: This procedure involves highly hazardous materials. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[8][11] Ensure an emergency shower and eyewash station are immediately accessible.[10][11]

Reagents & Equipment:

-

1-Chlorooctane (Reagent Grade, dried over molecular sieves)

-

Phosphorus trichloride (PCl₃, ≥99%)

-

Aluminum chloride (AlCl₃, anhydrous, ≥99%)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, nitrogen inlet, and addition funnel.

-

Schlenk line or equivalent inert atmosphere setup.

-

Vacuum distillation apparatus.

Procedure:

-

Apparatus Setup: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a constant, gentle stream of dry nitrogen.

-

Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Complex Formation: Cool the suspension to 0 °C using an ice bath. In the addition funnel, place a mixture of 1-chlorooctane (1.0 eq.) and phosphorus trichloride (1.2 eq.).

-

Reaction Execution: Add the 1-chlorooctane/PCl₃ mixture dropwise to the stirred AlCl₃ suspension over 60-90 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.

-

Reaction Quenching (CRITICAL STEP): Cool the reaction mixture back to 0 °C. Very slowly and carefully, add the reaction mixture to a separate flask containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Drying & Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) using a rotary evaporator.

-

Purification: The crude product is a yellowish, viscous oil. Purify by vacuum distillation to obtain octylphosphonic dichloride as a clear, colorless liquid.[12][13] The distillation must be performed under high vacuum to avoid thermal degradation.

Alternative Synthesis: The Grignard Reagent Approach

An alternative route involves the reaction of an octyl Grignard reagent (e.g., octylmagnesium bromide) with phosphorus oxychloride (POCl₃). While appealing for its use of a common organometallic reagent, this method is plagued by poor selectivity.

Mechanistic Challenges: Over-addition

The Grignard reagent is a powerful nucleophile. After the first equivalent adds to POCl₃ to form the desired octylphosphonic dichloride, the product is still susceptible to a second nucleophilic attack by another Grignard molecule.[14] This leads to the formation of dioctylphosphinic chloride as a significant byproduct, which is often difficult to separate from the desired product.

// Nodes POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard1 [label="C₈H₁₇MgBr\n(1 eq.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="C₈H₁₇P(O)Cl₂\n(Desired Product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grignard2 [label="C₈H₁₇MgBr\n(2nd eq.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="(C₈H₁₇)₂P(O)Cl\n(Byproduct)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges POCl3 -> Product [label="1st Addition\n(Desired Reaction)", color="#34A853"]; Grignard1 -> Product; Product -> Byproduct [label="2nd Addition\n(Over-reaction)", color="#EA4335"]; Grignard2 -> Byproduct;

// Invisible edges for layout {rank=same; Grignard1; Grignard2;} } .dot Caption: Competing reactions in the Grignard synthesis of OPDC.

Reacting one equivalent of octylmagnesium bromide with phosphoryl chloride has been shown to result in less than 10% of the desired octylphosphonic dichloride, with the majority of the mixture being the doubly substituted byproduct and unreacted starting material.[14] While techniques like inverse addition (adding POCl₃ to the Grignard) at very low temperatures (-78 °C) can slightly improve selectivity, the aluminum chloride method remains superior for obtaining high purity OPDC.

Experimental Workflow and Purification Summary

The overall process from setup to pure product requires meticulous attention to anhydrous and anaerobic conditions.

// Nodes A [label="Apparatus Prep\n(Flame/Oven Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inert Atmosphere\n(Nitrogen Purge)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reagent Addition\n(0-10 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Reaction\n(RT, 12-18h)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Quenching\n(Ice/HCl, 0 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Extraction\n(DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Drying & Filtration\n(MgSO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Solvent Removal\n(Rotovap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Product Analysis\n(NMR, GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } .dot Caption: General experimental workflow for OPDC synthesis and purification.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS OXYCHLORIDE. [Link]

-

ResearchGate. (n.d.). The synthesis of alkylphosphonous dichlorides from aluminum chloride – phosphorus trichloride–alkyl chloride complexes. [Link]

-

Siddall, T. H., III, & Prohaska, C. A. (1963). Preparation of t-Alkylphosphonic Dichlorides. The Journal of Organic Chemistry, 28(10), 2908–2910. [Link]

-

van der Veen, N. J., & Feringa, B. L. (2018). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. The Journal of Organic Chemistry, 83(9), 5239–5244. [Link]

- Google Patents. (1989). US4871486A - Process for making methylphosphonic dichloride.

-

ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. [Link]

-

Thieme. (n.d.). Product Class 15: Alkylphosphonic Acids and Derivatives. Science of Synthesis. [Link]

-

CAS Common Chemistry. (n.d.). P-Octylphosphonic dichloride. [Link]

- Google Patents. (2016). CN105503944A - Method for preparing n-octylphosphonic acid.

-

ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. [Link]

- Google Patents. (1981).

Sources

- 1. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Octylphosphonic dichloride, 97% | Fisher Scientific [fishersci.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. opcw.org [opcw.org]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. researchgate.net [researchgate.net]

- 13. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]

- 14. thieme-connect.com [thieme-connect.com]

Octylphosphonic dichloride safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Octylphosphonic Dichloride

Introduction and Chemical Profile

Octylphosphonic dichloride (CAS No. 3095-94-1) is a highly reactive organophosphorus compound utilized in specialized chemical synthesis and surface modification applications. Its utility in research and development, particularly in modifying materials like hydroxyapatite, is significant. However, its chemical nature presents substantial hazards that demand a comprehensive and nuanced understanding beyond a standard Safety Data Sheet (SDS). This guide, prepared for researchers and drug development professionals, deconstructs the hazards associated with this compound and provides field-proven protocols to ensure safe handling and experimental integrity. The core principle of its hazardousness stems from its high reactivity, particularly with water and other protic solvents, which dictates every aspect of its safe management.

The fundamental properties of Octylphosphonic dichloride are summarized below. Understanding these is the first step in a proactive safety approach.

| Property | Value | Source |

| CAS Number | 3095-94-1 | [1][2] |

| Molecular Formula | C8H17Cl2OP | [1][2] |

| Molecular Weight | 231.1 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 143-145°C @ 12 mmHg | |

| Density | 1.118 g/cm³ | |

| UN Number | 3265 | [1][3] |

| Transport Hazard Class | 8 (Corrosive Liquid) | [3] |

| Packing Group | II | [3] |

The Core Hazard: Corrosivity and Water Reactivity

The primary hazard profile of Octylphosphonic dichloride is defined by two interconnected properties: its intrinsic corrosivity and its violent reactivity with water. The molecule contains two P-Cl bonds which are highly susceptible to nucleophilic attack by water.

This reaction is not merely a dissolution; it is a rapid and exothermic hydrolysis that produces hydrochloric acid (HCl) mist and octylphosphonic acid. The generation of HCl gas is the primary reason for the severe respiratory irritation and the compound's classification as a corrosive material. This reactivity underscores the critical need for moisture-free handling and storage conditions at all times. Any breach in containment in a standard atmosphere will lead to decomposition and the creation of a highly corrosive and toxic environment.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), Octylphosphonic dichloride is classified with significant health and physical hazards. The signal word "Danger" is used to denote the severity of these risks.[1][3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][3] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3] |

Below is a visualization of the primary hazard profile.

Caption: Primary hazard profile for Octylphosphonic dichloride.

Personal Protective Equipment (PPE): A Self-Validating System

Simply listing PPE is insufficient. A robust safety protocol requires understanding the function of each piece of equipment as a self-validating system against the specific hazards of this chemical.

Mandatory PPE Ensemble:

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). A double-gloving strategy is recommended. Causality: This provides a primary barrier against skin contact, which can cause severe chemical burns.[3][4] Double-gloving provides redundancy in case the outer glove is compromised.

-

Eye and Face Protection: Chemical safety goggles worn in conjunction with a full-face shield.[3] Causality: Goggles provide a seal against splashes and vapors. The face shield is critical to protect the entire face from splashes of this highly corrosive material, a risk that goggles alone do not mitigate.

-

Body Protection: A chemically resistant laboratory coat, worn fully buttoned, with tight-fitting cuffs. An apron may be used for larger quantities. Causality: Protects the torso and arms from drips and splashes.

-

Respiratory Protection: All handling must be done within a certified chemical fume hood to control vapors.[3] For emergency situations or potential exposure outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for acid gases is required. Causality: The compound and its HCl decomposition product are respiratory irritants.[3] Engineering controls (fume hood) are the primary defense, with respirators reserved for non-routine and emergency situations.

Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Wash hands thoroughly.

-

Put on the inner pair of gloves.

-

Don the laboratory coat.

-

Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

Put on chemical safety goggles.

-

Finally, put on the face shield.

-

-

Doffing (Taking Off):

-

Remove the outer pair of gloves, peeling them off without touching the exterior surface.

-

Remove the face shield and goggles from the back.

-

Remove the lab coat, turning it inside out as it is removed.

-

Remove the inner pair of gloves.

-

Wash hands thoroughly with soap and water.

-

Safe Handling and Storage Protocols

The moisture-sensitive and corrosive nature of Octylphosphonic dichloride dictates stringent handling and storage procedures.

Experimental Workflow: Handling the Reagent

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items, especially water, alcohols, and bases.

-

Inert Atmosphere: For transfers, it is best practice to use an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from ambient moisture.

-

Dispensing: Use only clean, dry glass or polytetrafluoroethylene (PTFE) equipment. Slowly dispense the required amount.

-

Reaction Quenching: Be mindful that quenching a reaction containing residual Octylphosphonic dichloride with water or alcohol will be highly exothermic and release HCl gas. The quenching step must be performed slowly, in an ice bath, and within the fume hood.

-

Post-Use: Tightly cap the reagent bottle immediately after use. Parafilm or Teflon tape can be used to further seal the cap.

-

Decontamination: Decontaminate any surfaces with a dry cloth, followed by a cloth lightly dampened with a basic solution (e.g., sodium bicarbonate solution) to neutralize any residual acid, and then a final water rinse.

Storage

Store the container tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[3][4] The storage area should be separate from incompatible materials such as strong bases, oxidizing agents, and water sources. Storing under nitrogen is recommended for long-term stability.

Caption: Key incompatibilities for Octylphosphonic dichloride.

Emergency Procedures: A Controlled Response

Immediate and correct action is critical in any emergency involving this chemical.

Protocol 6.1: Accidental Release or Spill

-

Evacuate: Immediately alert others in the area and evacuate the immediate vicinity. Keep people upwind of the spill.[3]

-

Ventilate: Ensure the area is well-ventilated, but only if this can be done without spreading the vapor to other occupied areas.

-

Assess & Equip: Do not attempt to clean a large spill without proper training and equipment. For a small, manageable spill, don the full PPE ensemble described in Section 4, including respiratory protection if necessary.

-

Contain & Absorb: Do NOT use water. Cover the spill with a dry, inert absorbent material such as vermiculite, clay, or sand.[3]

-

Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

-

Decontaminate: Wipe the spill area with a cloth, followed by neutralization with a dilute basic solution (e.g., sodium bicarbonate), and a final water rinse.

-

Dispose: Dispose of the waste container and all contaminated materials according to institutional and local hazardous waste regulations.[3]

Caption: Workflow for a small chemical spill response.

Protocol 6.2: First Aid Measures

Medical attention is required immediately in all cases of exposure.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Do not delay. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Take off immediately all contaminated clothing.[3] Rinse the affected skin area with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Ingestion can cause severe swelling and perforation of the esophagus or stomach.[3] Seek immediate medical attention.

Protocol 6.3: Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Media: DO NOT use water. The reaction with water will generate flammable and toxic gases and may spread the fire.

-

Hazards from Combustion: Thermal decomposition can produce irritating vapors, carbon oxides, phosphorus oxides, and hydrogen chloride gas.[3][5]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Toxicological Profile

The toxicological properties of Octylphosphonic dichloride have not been fully investigated.[3] However, its primary toxic effect is understood through its corrosive action.

-

Acute Effects: The immediate danger is severe chemical burns to any tissue it contacts (skin, eyes, respiratory tract, gastrointestinal tract).[3] Ingestion is particularly dangerous, with a high risk of perforation of the esophagus and stomach.[3]

-

Chronic Effects: No data is available on long-term exposure effects such as carcinogenicity or reproductive toxicity.[3][4] Given its reactivity, systemic absorption is less of a concern than immediate, localized tissue destruction.

Transportation and Disposal

-

Transportation: This material is regulated for transport under the designation UN3265, Corrosive liquid, acidic, organic, n.o.s. (1-Octylphosphonic dichloride), Hazard Class 8, Packing Group II.[3]

-

Disposal: This chemical and its containers must be disposed of as hazardous waste.[3] Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.

References

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

Knowde. (2019, October 17). Safety Data Sheet: Octyl Phosphonic Acid 80%. [Link]

-

PubChem. Octylphosphonic acid. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hexylphosphonic Dichloride, 95%. [Link]

-

Gelest, Inc. (2015, June 22). Safety Data Sheet: OCTYLPHOSPHONIC ACID. [Link]

-

PubChem. Phenylphosphonic dichloride. [Link]

-

eCFR. 40 CFR 156.212 -- Personal protective equipment statements. [Link]

-

ASHP Publications. Personal Protective Equipment. [Link]

-

U.S. Environmental Protection Agency. Guide to the Accidental Release Prevention Requirements (Section 112(r)) of the Clean Air Act. [Link]

Sources

The Solubility Profile of Octylphosphonic Dichloride: A Technical Guide for Researchers

Introduction

Octylphosphonic dichloride (OPDC) is a reactive organophosphorus compound with the chemical formula C₈H₁₇Cl₂OP.[1] Its unique structure, featuring a long hydrophobic octyl chain and a highly reactive phosphonic dichloride headgroup, makes it a valuable intermediate in the synthesis of various functionalized materials, including surfactants, ligands for metal extraction, and flame retardants. Understanding the solubility of OPDC in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of octylphosphonic dichloride, detailed experimental protocols for its determination, and critical considerations for handling this moisture-sensitive compound.

Physicochemical Properties and Predicted Solubility

Octylphosphonic dichloride is a colorless to pale yellow liquid. A critical characteristic of OPDC is its high sensitivity to moisture, readily hydrolyzing to form octylphosphonic acid and hydrochloric acid. This reactivity necessitates handling and solubility experiments under strictly anhydrous conditions.

The molecular structure of OPDC suggests a dual nature in terms of solubility. The long C₈ alkyl chain imparts significant non-polar character, favoring solubility in non-polar organic solvents. Conversely, the polar phosphonic dichloride group (-P(O)Cl₂) introduces polarity, suggesting potential solubility in polar aprotic solvents. Based on the "like dissolves like" principle, OPDC is anticipated to be soluble in a broad range of aprotic organic solvents.[2][3]

Qualitative Solubility of Octylphosphonic Dichloride

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane | Soluble | The long octyl chain dominates the interaction with the non-polar solvent. |

| Toluene | Soluble | Similar to hexane, the aromatic ring of toluene interacts favorably with the alkyl chain. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | The polarity of the C-Cl bonds in DCM can solvate the polar phosphonic dichloride group. |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor for any trace moisture and interact with the phosphorus center. | |

| Ethyl Acetate | Soluble | The ester group provides polarity to dissolve the polar headgroup of OPDC. | |

| Acetone | Likely Soluble | The ketone group is polar, but potential reactivity with the phosphonic dichloride should be considered, especially over long periods. | |

| Acetonitrile | Likely Soluble | A polar aprotic solvent that should effectively solvate the polar portion of the molecule. | |

| Dimethylformamide (DMF) | Likely Soluble | A highly polar aprotic solvent, though its higher reactivity should be considered. | |

| Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Reactive | Protic solvents will react with the P-Cl bonds, leading to solvolysis rather than simple dissolution. |

| Water | Reactive | Rapidly hydrolyzes to form octylphosphonic acid and HCl. |

Note: The term "soluble" in this context implies miscibility or the ability to form a homogeneous solution at typical laboratory concentrations. For high-concentration applications, experimental verification is essential.

Experimental Protocol for Determining the Solubility of Octylphosphonic Dichloride

Given the moisture-sensitive nature of octylphosphonic dichloride, a robust experimental protocol is required to obtain accurate and reproducible solubility data. The following method is a modified version of the standard shake-flask method, incorporating techniques for handling air- and moisture-sensitive compounds.[4][5]

Safety Precautions

Octylphosphonic dichloride is a corrosive compound that can cause severe skin burns and eye damage.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents must be anhydrous.

Materials and Equipment

-

Octylphosphonic dichloride (high purity)

-

Anhydrous organic solvents (various)

-

Oven-dried glassware (vials with PTFE-lined screw caps, syringes, needles)

-

Inert gas supply (nitrogen or argon) with a manifold

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance (at least 4 decimal places)

-

Gas-tight syringes

-

0.22 µm PTFE syringe filters

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. In an inert atmosphere glovebox or using Schlenk line techniques, add an excess amount of octylphosphonic dichloride to a pre-weighed, oven-dried vial containing a magnetic stir bar. The excess solid ensures that the solution reaches saturation. b. Using a gas-tight syringe, add a known volume of the desired anhydrous organic solvent to the vial. c. Securely cap the vial with a PTFE-lined screw cap. d. Place the vial in a thermostatically controlled water bath or heating block set to the desired temperature (e.g., 25 °C). e. Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: a. After the equilibration period, stop the stirring and allow the undissolved octylphosphonic dichloride to settle for at least one hour at the constant temperature. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe, avoiding any solid particles. c. Attach a 0.22 µm PTFE syringe filter to the syringe and filter the solution into a pre-weighed vial. This step is crucial to remove any suspended microparticles.

-

Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum at a controlled temperature. c. Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved octylphosphonic dichloride. d. Calculate the solubility in g/100 mL or other desired units.

-